molecular formula C9H8N2O2 B15231552 Ethyl 3-cyanopyridine-4-carboxylate CAS No. 91192-30-2

Ethyl 3-cyanopyridine-4-carboxylate

Cat. No.: B15231552
CAS No.: 91192-30-2
M. Wt: 176.17 g/mol
InChI Key: LZZAUGCXMMGUQE-UHFFFAOYSA-N
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Description

Ethyl 3-cyanopyridine-4-carboxylate is a versatile pyridine-based building block in organic synthesis and pharmaceutical research. This compound features both an ester and a nitrile functional group on the pyridine ring, making it a valuable precursor for the construction of complex heterocyclic systems. Its molecular framework is a key intermediate in synthesizing various fused-ring heterocycles, such as pyrazolo[3,4-b]pyridines and pyrido[4,3-d]pyrimidines, which are structures of significant interest in medicinal chemistry for the development of novel bioactive molecules . Researchers utilize this ethyl cyanopyridine carboxylate as a starting material for annulation reactions and ring-closure transformations to access nitrogen-containing scaffolds . When handling, appropriate safety precautions should be observed. Related cyanopyridine compounds can exhibit harmful properties if ingested and may cause skin, eye, and respiratory irritation [citation:8). This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for application in foods, cosmetics, or consumer products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91192-30-2

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

ethyl 3-cyanopyridine-4-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2H2,1H3

InChI Key

LZZAUGCXMMGUQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Cyanopyridine 4 Carboxylate

One-Pot Multi-Component Reaction (MCR) Strategies for Pyridine-4-carboxylates

One-pot multi-component reactions (MCRs) are highly convergent processes where three or more reactants are combined in a single reaction vessel to form a complex product in a sequential manner. rsc.org This approach is particularly effective for synthesizing highly functionalized pyridines. Various MCRs have been developed that utilize different starting materials and catalytic systems to achieve high yields and selectivity. researchgate.netresearchgate.net

Knoevenagel Condensation and Subsequent Cyclization Pathways

The Knoevenagel condensation is a cornerstone of pyridine (B92270) synthesis. wikipedia.org It involves the reaction of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), with a carbonyl compound, typically an aldehyde or ketone. wikipedia.orgscielo.org.mx This initial condensation is often followed by a series of cyclization and aromatization steps to yield the final pyridine ring.

A plausible mechanism involves the base-catalyzed condensation of the active methylene compound with the carbonyl compound to form a vinylidene intermediate. This intermediate then undergoes further reactions, including cyclization and elimination of a water molecule, to form the substituted pyridine. The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone. wikipedia.org

For instance, the reaction of an aromatic aldehyde, an active methylene compound (like ethyl cyanoacetate), and a 1,3-dicarbonyl compound in the presence of a catalyst can lead to the formation of functionalized pyridines. rsc.org The sequence of events in such a reaction often includes Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. rsc.org

Michael Addition Initiated Ring-Closing Reactions

The Michael addition, or conjugate addition, is another fundamental reaction in the synthesis of pyridines. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgijsdr.org In the context of pyridine synthesis, the Michael adduct can then undergo a ring-closing reaction to form the heterocyclic ring.

A typical strategy involves the reaction of an enolate, generated from a 1,3-dicarbonyl compound, with an α,β-unsaturated nitrile. The resulting intermediate then cyclizes and aromatizes to afford the pyridine derivative. The choice of base and reaction conditions is critical for controlling the regioselectivity and yield of the reaction.

One-pot procedures combining Michael addition and subsequent cyclization are highly efficient. For example, a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound can proceed via an initial Knoevenagel condensation to form an α,β-unsaturated dinitrile, which then acts as a Michael acceptor for the enolate of the dicarbonyl compound, leading to the pyridine product. rsc.org

Integration of Malononitrile and Ethyl Cyanoacetate in Complex Synthesis

Malononitrile and ethyl cyanoacetate are key building blocks in the synthesis of a wide variety of functionalized pyridines due to their active methylene group. researchgate.net Their ability to participate in both Knoevenagel condensations and Michael additions makes them versatile reagents in MCRs. researchgate.netresearchgate.net

For example, malononitrile can react with ethyl cyanoacetate to form a polyfunctional substituted pyridine derivative. researchgate.net Furthermore, the reaction of acetophenone (B1666503) derivatives, malononitrile or ethyl cyanoacetate, an aldehyde, and ammonium (B1175870) acetate (B1210297) can lead to the formation of 3-cyano-2-pyridinone derivatives. rsc.org

The following table summarizes some examples of MCRs involving malononitrile and ethyl cyanoacetate for the synthesis of pyridine derivatives.

ReactantsCatalystProduct TypeReference
Malononitrile, Ethyl Cyanoacetate-Polyfunctional substituted pyridine researchgate.net
Cyanoacetohydrazide, Malononitrile/Ethyl Cyanoacetate, Aromatic AldehydesPiperidine (B6355638)N-amino-3-cyano-2-pyridone rsc.org
2,6-diacetylpyridines, Benzaldehyde derivatives, Malononitrile/Ethyl 2-cyanoacetateGlacial Acetic AcidTerpyridines researchgate.net
Ethyl Acetoacetate, Malononitrile, Ammonium CarbonateAmmonium Carbonate2-amino-3-cyanopyridine (B104079) rsc.org

Catalytic Approaches in Multi-Component Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of multi-component reactions for pyridine synthesis. Both organocatalysts and heterogeneous catalysts have been successfully employed.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org In pyridine synthesis, organocatalysts can be used to control the stereochemistry of the products, leading to the formation of chiral dihydropyridines and other partially hydrogenated pyridine derivatives. mdpi.com

For example, chiral amines and their derivatives can catalyze the enantioselective Michael addition step in MCRs, thereby inducing chirality in the final pyridine product. mdpi.com The development of stereoselective dearomatization reactions of pyridines, often catalyzed by organocatalysts, provides access to valuable chiral building blocks. mdpi.com Recent advancements include the use of hemoproteins as biocatalysts for the stereoselective cyclopropanation of olefins with pyridotriazoles, demonstrating the potential of biocatalysis in pyridine functionalization. acs.org

Heterogeneous catalysts offer several advantages, including ease of separation, reusability, and often milder reaction conditions. researchgate.netkmutnb.ac.th Metal oxides, due to their acidic, basic, or redox properties, are widely used as catalysts in organic synthesis. researchgate.netresearchgate.net

Animal bone meal, a natural and inexpensive material rich in hydroxyapatite (B223615) and other minerals, has been shown to be an effective heterogeneous catalyst for the synthesis of 3-cyanopyridine (B1664610) derivatives. researchgate.net The use of doped animal bone meal in a one-pot, multi-component reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohols resulted in high yields and short reaction times. researchgate.net

Metal oxides such as TiO2 and ZrO2, and mixed metal oxides, also exhibit significant catalytic activity in various organic transformations, including those leading to pyridine derivatives. researchgate.netmdpi.com The preparation method of these metal oxide catalysts is crucial as it determines their morphology, surface area, and ultimately their catalytic performance. cardiff.ac.uk

The following table provides examples of heterogeneous catalysts used in pyridine synthesis.

CatalystReaction TypeAdvantagesReference
Animal Bone MealOne-pot multi-component reactionHigh yields, short reaction times, easy purification researchgate.net
Metal Oxides (e.g., TiO2, ZrO2)Various organic transformationsEase of separation, reusability, tunable properties researchgate.netresearchgate.netmdpi.com

Cyclocondensation Reactions in the Formation of Pyridine-4-carboxylate Scaffolds

Cyclocondensation reactions are a cornerstone in the synthesis of pyridine rings, providing a direct route to the core structure of ethyl 3-cyanopyridine-4-carboxylate. youtube.com These reactions typically involve the condensation of carbonyl compounds with a nitrogen source, such as ammonia (B1221849), to form the pyridine heterocycle. nih.gov

Reactions with Active Methylene Compounds

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are crucial reagents in the synthesis of pyridine scaffolds. acs.orgacs.org Their heightened acidity allows for facile deprotonation and subsequent participation in condensation reactions. In the context of pyridine synthesis, these compounds can react with various electrophiles to build the pyridine ring. nih.govpurkh.com For instance, the Hantzsch pyridine synthesis, a classic example, involves the condensation of an aldehyde, two equivalents of a β-ketoester (an active methylene compound), and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org

A plausible reaction pathway for the synthesis of a substituted pyridine using an active methylene compound is outlined below:

Step 1: Knoevenagel Condensation: An aldehyde reacts with an active methylene compound, such as a β-ketoester, to form a stable intermediate.

Step 2: Michael Addition: A second molecule of the active methylene compound, in the form of an enamine, adds to the intermediate from the first step.

Step 3: Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form a dihydropyridine.

Step 4: Aromatization: The dihydropyridine is oxidized to the final pyridine product. wikipedia.org

The versatility of active methylene compounds allows for the introduction of a wide array of substituents onto the pyridine ring, making this a highly adaptable synthetic strategy.

Utilizing α,β-Unsaturated Systems as Precursors

α,β-Unsaturated carbonyl compounds, which contain a carbon-carbon double bond conjugated to a carbonyl group, are valuable precursors for constructing pyridine rings. wikipedia.org Their electrophilic nature at both the carbonyl carbon and the β-carbon allows for conjugate additions, which are key to forming the pyridine scaffold. wikipedia.org

One common approach involves the reaction of an α,β-unsaturated ketone or aldehyde with an enamine or another nucleophile in a Michael-type addition. This is followed by cyclization and aromatization to yield the substituted pyridine. The use of α,β-unsaturated systems offers a regioselective route to pyridines with specific substitution patterns. For example, a metal-free cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under air has been shown to efficiently produce asymmetrical 2,6-diarylpyridines. organic-chemistry.org

Functional Group Interconversion and Modification of Precursors for Pyridine-4-carboxylate Formation

Functional group interconversion plays a pivotal role in the synthesis of complex molecules like this compound. This strategy involves modifying existing functional groups on a precursor molecule to achieve the desired final structure. wur.nl For instance, a common precursor for this compound might be a pyridine derivative with different substituents that can be chemically transformed into the cyano and carboxylate groups.

An example of this approach is the conversion of a halogenated pyridine. Halopyridines can undergo nucleophilic substitution reactions where the halogen is replaced by a cyano group. nih.gov The ester functional group can be introduced through various methods, such as the carbonylation of a suitable precursor or the esterification of a corresponding carboxylic acid.

Another strategy involves the modification of pyridine-N-oxides. These compounds can be activated and then reacted with nucleophiles, such as active methylene compounds, to introduce substituents at specific positions on the pyridine ring. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles aims to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. unibo.itmdpi.comnih.gov

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under "neat" conditions, is a key principle of green chemistry. mdpi.com This approach minimizes the use of often volatile and toxic organic solvents, thereby reducing waste and environmental impact. Solvent-free reactions can be facilitated by techniques such as grinding the reactants together or using microwave irradiation to provide the necessary energy for the reaction to proceed. For example, a solvent-free synthesis of N-substituted amines has been achieved through a mechanochemical grinding procedure. mdpi.com While specific solvent-free syntheses for this compound are not extensively detailed in the provided results, the general principles are widely applicable in organic synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. mdpi.comclockss.org Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. conicet.gov.arscielo.org.mx This is due to the efficient and uniform heating of the reaction mixture. conicet.gov.ar

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of various heterocyclic compounds, including those with pyridine and quinolone scaffolds. conicet.gov.arresearchgate.netrsc.org For instance, the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been efficiently achieved using microwave assistance, reducing reaction times and steps. scielo.org.mxresearchgate.net Similarly, a one-pot, three-component synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been developed under microwave irradiation. clockss.org A multi-component reaction for the synthesis of 3-cyanopyridine derivatives has also been reported to be significantly accelerated by microwave irradiation, with reaction times as short as 10-15 minutes. researchgate.net The application of microwave-assisted synthesis to the production of this compound holds the potential for a more efficient and environmentally benign process. mdpi.com

Reusable Catalyst Systems

The development of reusable catalysts is a cornerstone of green chemistry, aiming to minimize waste and reduce the environmental impact of chemical processes. In the synthesis of pyridine derivatives, including those structurally related to this compound, several innovative and recyclable catalytic systems have been investigated. These systems offer advantages such as ease of separation from the reaction mixture, potential for continuous processes, and reduced cost over multiple reaction cycles.

Heterogeneous catalysts are particularly prominent in this area. For the synthesis of 2-amino-3-cyanopyridine derivatives, which share the core cyanopyridine scaffold with the target molecule, a variety of reusable catalysts have been successfully employed. These examples provide a strong indication of the types of catalytic systems that could be adapted for the synthesis of this compound.

One notable example is the use of copper nanoparticles supported on charcoal (Cu/C) . This heterogeneous catalyst has been demonstrated to be effective in the one-pot, four-component reaction between a ketone, an aldehyde, malononitrile, and ammonium acetate to produce 2-amino-3-cyanopyridine derivatives. scielo.br A key advantage of the Cu/C catalyst is its simple recovery by filtration and its ability to be reused for at least eight consecutive cycles without a significant drop in its catalytic activity. scielo.brresearchgate.net This robustness is a critical factor for its potential application in larger-scale operations.

Another promising approach involves the use of superparamagnetic nanocatalysts . For instance, a mercaptopyrimidine-functionalized magnetic nanoparticle catalyst (Fe₃O₄@THAM-Mercaptopyrimidine) has been utilized for the synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. orgchemres.org The magnetic nature of these catalysts allows for their straightforward separation from the reaction medium using an external magnet, simplifying the purification process and enabling efficient recycling. orgchemres.org

Furthermore, natural and waste-derived materials are being explored as sustainable catalyst sources. Animal bone meal, which is rich in hydroxyapatite, has been effectively used as a catalyst in the multi-component synthesis of 3-cyanopyridine derivatives. researchgate.net This approach is not only environmentally friendly but also cost-effective. The catalyst can be recovered and reused, with studies showing that doping the animal bone meal with certain salts can enhance its catalytic activity and recyclability. researchgate.net

The table below summarizes the performance of various reusable catalysts in the synthesis of related cyanopyridine compounds, highlighting their potential applicability for the synthesis of this compound.

Catalyst SystemSubstrates for Related CompoundsReaction ConditionsYield (%)Reusability
Copper Nanoparticles on Charcoal (Cu/C) scielo.brresearchgate.netKetone, Aldehyde, Malononitrile, Ammonium AcetateChloroform, Refluxup to 71At least 8 cycles with consistent activity
Fe₃O₄@THAM-Mercaptopyrimidine orgchemres.orgAldehyde, Malononitrile, Ketone, Ammonium AcetateSolvent-free, 70 °CHighRecyclable with external magnet
Animal Bone Meal researchgate.netArylaldehyde, Alcohols, Malononitrile, β-ketoesterMicrowave irradiation80-92Recyclable and quantitatively recovered

These examples underscore the significant progress in developing sustainable and efficient catalytic systems for the synthesis of complex pyridine derivatives. The principles and specific catalysts described here offer a strong foundation for the development of tailored reusable catalysts for the synthesis of this compound.

Industrial Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of various factors to ensure a safe, efficient, and economically viable process. Key aspects of process optimization include reaction conditions, raw material sourcing, product purification, and waste management.

Drawing parallels from the industrial synthesis of related compounds like 3-cyanopyridine and 4-cyanopyridine, a likely route for large-scale production would involve the gas-phase ammoxidation of a corresponding ethyl 4-methyl-3-pyridinecarboxylate. This process typically involves reacting the starting material with ammonia and air at elevated temperatures over a solid-state catalyst.

Process optimization strategies would focus on several key areas:

Catalyst Selection and Development: The choice of catalyst is paramount. For industrial applications, the catalyst must exhibit high activity, selectivity, and long-term stability. While the reusable catalysts mentioned previously are promising, their robustness under continuous, high-temperature industrial conditions would need to be thoroughly evaluated. Industrial catalysts for similar processes often consist of mixed metal oxides, for example, combinations of vanadium, molybdenum, and titanium oxides, supported on a durable carrier like silica (B1680970) or alumina.

Reaction Parameter Optimization: Fine-tuning reaction parameters is crucial for maximizing yield and minimizing by-product formation. This includes optimizing the reaction temperature, pressure, and the molar ratios of the reactants (ethyl 4-methyl-3-pyridinecarboxylate, ammonia, and air). The use of a fluidized bed reactor or a fixed-bed reactor would be determined based on heat management and catalyst handling considerations.

Continuous vs. Batch Processing: For large-scale production, a continuous process is often more economical than a batch process. Continuous-flow reactors can offer better control over reaction parameters, improved heat transfer, and higher throughput. The feasibility of a continuous process for the synthesis of this compound would depend on factors such as reaction kinetics and catalyst deactivation rates.

Waste Minimization and Recycling: A key consideration in modern chemical manufacturing is the minimization of waste. This involves optimizing the reaction to achieve high atom economy and developing methods to recycle unreacted starting materials and solvents. Any by-products would need to be characterized and, if possible, converted into valuable co-products.

The table below outlines key considerations for the industrial scale-up of this compound synthesis.

ParameterIndustrial Scale ConsiderationOptimization Focus
Reaction Type Gas-phase ammoxidationCatalyst development, reactor design (fluidized vs. fixed bed)
Catalyst Mixed metal oxides on a supportHigh activity, selectivity, and lifetime; resistance to poisoning
Temperature Elevated temperatures (e.g., 300-450 °C)Balancing reaction rate and catalyst stability/selectivity
Pressure Near atmospheric or slightly elevatedProcess safety and equipment cost
Reactant Ratios Optimized molar ratiosMaximizing conversion and selectivity; minimizing side reactions
Purification Distillation, crystallization, extractionHigh purity product, solvent recycling, energy efficiency
Process Mode Continuous flowHigher throughput, better process control, improved safety

By systematically addressing these factors, the synthesis of this compound can be efficiently and sustainably scaled to meet industrial demands.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Cyanopyridine 4 Carboxylate

Reactivity of the Ester Moiety (–COOEt)

The ethyl carboxylate group (–COOEt) in Ethyl 3-cyanopyridine-4-carboxylate is a classic ester and as such, undergoes a variety of nucleophilic acyl substitution reactions. These transformations are fundamental to modifying the ester functionality into other valuable chemical groups.

Hydrolysis and Saponification Reactions

The ester group can be cleaved through hydrolysis to yield the corresponding carboxylic acid. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid and an excess of water, the ester is heated to produce 3-cyanopyridine-4-carboxylic acid and ethanol. This reaction is reversible, and to drive it to completion, an excess of water is typically used. acs.org

Saponification : Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the salt of the carboxylic acid. nih.gov Treatment of this compound with an aqueous solution of a base, such as sodium hydroxide, followed by heating, results in the formation of sodium 3-cyanopyridine-4-carboxylate and ethanol. acs.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and obtain the neutral 3-cyanopyridine-4-carboxylic acid. nih.gov

Reaction TypeReagentsProductKey Features
Acid-Catalyzed HydrolysisH₂O, H⁺ (cat.)3-Cyanopyridine-4-carboxylic acidReversible; requires excess water to favor product formation. acs.org
Saponification (Base-Catalyzed Hydrolysis)1. NaOH (aq) 2. H₃O⁺1. Sodium 3-cyanopyridine-4-carboxylate 2. 3-Cyanopyridine-4-carboxylic acidIrreversible; forms a carboxylate salt. acs.orgnih.gov

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com

To promote the formation of the desired new ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) will produce Mthis compound and ethanol. The general mechanism under basic conditions involves a nucleophilic attack of the alkoxide on the ester's carbonyl carbon, followed by the elimination of the original ethoxide group. masterorganicchemistry.com

CatalystReactant Alcohol (Solvent)Product
Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)MethanolMthis compound
Acid (e.g., H₂SO₄) or Base (e.g., NaOPr)PropanolPropyl 3-cyanopyridine-4-carboxylate

Aminolysis and Hydrazinolysis Reactions

The ester group can react with ammonia (B1221849), primary, or secondary amines in a process known as aminolysis to form the corresponding amide. The reaction of this compound with ammonia would yield 3-cyanopyridine-4-carboxamide.

Similarly, hydrazinolysis involves the reaction of the ester with hydrazine (B178648). This reaction is expected to produce 3-cyanopyridine-4-carbohydrazide. This hydrazide is a key intermediate for the synthesis of various heterocyclic compounds. For example, the reaction of hydrazine hydrate (B1144303) with related diesters is known to form pyrazolidine (B1218672) derivatives. rsc.org

ReactionReagentProduct
AminolysisAmmonia (NH₃)3-Cyanopyridine-4-carboxamide
HydrazinolysisHydrazine (N₂H₄)3-Cyanopyridine-4-carbohydrazide

Reduction to Aldehyde or Alcohol Derivatives

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol : Strong reducing agents like Lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. However, LiAlH₄ also reduces the nitrile group. acs.org For the selective reduction of the ester in this compound to the corresponding alcohol, (3-cyanopyridin-4-yl)methanol, a milder reagent is required. Lithium borohydride (B1222165) (LiBH₄) is known to selectively reduce esters in the presence of nitriles, making it a suitable choice for this transformation. acs.org

Reduction to Aldehyde : The partial reduction of the ester to an aldehyde, 3-cyanopyridine-4-carbaldehyde, is a more challenging transformation that requires specific reagents to avoid over-reduction to the alcohol. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are often used for this purpose, typically at low temperatures. However, DIBAL-H can also reduce nitriles. More recently, novel organocatalysts have been developed for the highly selective reduction of esters to aldehydes. nih.govchemrxiv.org

Desired ProductReagentConsiderations
(3-Cyanopyridin-4-yl)methanol (Alcohol)Lithium borohydride (LiBH₄)Selectively reduces the ester while leaving the nitrile group intact. acs.org
3-Cyanopyridine-4-carbaldehyde (Aldehyde)Diisobutylaluminium hydride (DIBAL-H)Requires careful control of stoichiometry and temperature to prevent over-reduction. May also affect the nitrile group.

Reactivity of the Nitrile Moiety (–CN)

The nitrile group (–CN) is a versatile functional group characterized by a carbon-nitrogen triple bond. The electrophilic nature of the carbon atom makes it susceptible to attack by various nucleophiles.

Nucleophilic Additions to the Nitrile Group

The nitrile group readily undergoes nucleophilic addition reactions, leading to a variety of important chemical structures.

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions. The reaction typically proceeds in two stages, first forming the amide (3-carbamoylpyridine-4-carboxylic acid ethyl ester) and then, upon further hydrolysis, the carboxylic acid (pyridine-3,4-dicarboxylic acid). Controlled hydrolysis can often allow for the isolation of the intermediate amide.

Reduction to Amine : The nitrile group can be reduced to a primary amine. Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Pd/C) is a common method for this transformation and can often be performed without affecting the ester group. researchgate.net This would convert this compound into Ethyl 3-(aminomethyl)pyridine-4-carboxylate.

Addition of Organometallic Reagents : Grignard reagents (R-MgX) can add to the nitrile group to form an imine intermediate, which upon acidic workup, yields a ketone. For example, the addition of methylmagnesium bromide to this compound would, after hydrolysis, produce Ethyl 3-acetylpyridine-4-carboxylate.

Addition of Thiols : Thiols can act as nucleophiles, adding to the nitrile group. For instance, 2-cyanopyridine (B140075) derivatives have been shown to react with thiols like glutathione (B108866) to form a thioimidate intermediate, which can then undergo further reactions. nih.gov

Reaction TypeReagentIntermediate ProductFinal Product (after workup)
HydrolysisH₂O, H⁺ or OH⁻Ethyl 3-carbamoylpyridine-4-carboxylatePyridine-3,4-dicarboxylic acid
ReductionH₂ / Raney Ni-Ethyl 3-(aminomethyl)pyridine-4-carboxylate
Grignard Addition1. CH₃MgBr 2. H₃O⁺ImineEthyl 3-acetylpyridine-4-carboxylate
Thiol AdditionR-SHThioimidateVaries depending on subsequent reaction pathways

Reduction to Amine Derivatives

The nitrile functional group in this compound is susceptible to reduction to form the corresponding primary amine, ethyl 3-(aminomethyl)pyridine-4-carboxylate. This transformation is a key step in the synthesis of various biologically active molecules. The reduction can be achieved using several reducing agents and conditions, with catalytic hydrogenation being a common and efficient method.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium, platinum, or nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions can influence the yield and selectivity of the reaction. For instance, cobalt-based catalysts have also been explored for nitrile hydrogenation. acs.org While many catalytic systems require the addition of ammonia to achieve high selectivity towards primary amines, some cobalt-based systems have shown efficacy in producing primary amines without this additive. acs.org The process generally proceeds through the formation of an intermediate imine, which is then further reduced to the primary amine. acs.org

Alternative reducing agents to catalytic hydrogenation include chemical hydrides like lithium aluminum hydride (LiAlH4). However, these reagents are often less selective and can potentially reduce the ester group as well, requiring careful control of reaction conditions. Reductive amination, a process that involves the reaction of an aldehyde or ketone with an amine to form an imine followed by reduction, is another versatile method for synthesizing substituted amines, though direct reduction of the nitrile is more common for producing the aminomethyl derivative. masterorganicchemistry.com

Table 1: Examples of Reduction Conditions for Nitrile to Amine Conversion

Catalyst/ReagentConditionsProductReference
Cobalt NanoparticlesHydrogen gasPrimary Amine acs.org
Lithium Aluminum Hydride (LiAlH4)Ether solventPrimary Amine
Catalytic Hydrogenation (e.g., Pd/C)Hydrogen gas, solventPrimary Amine

Cyclization Reactions Involving the Nitrile Group to Form Fused Heterocycles

The cyano group of this compound, in conjunction with the adjacent ester and pyridine (B92270) ring, provides a versatile scaffold for the synthesis of various fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such structures in pharmacologically active compounds.

One common strategy involves the reaction of the nitrile group with a suitable binucleophile, leading to the formation of a new ring fused to the pyridine core. For example, reactions with hydrazine hydrate can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. Similarly, treatment with hydroxylamine (B1172632) can yield isoxazolo[5,4-b]pyridine (B12869864) systems.

Furthermore, intramolecular cyclization reactions can be induced under specific conditions. For instance, Thorpe-Ziegler type cyclizations can be envisioned, where deprotonation of the carbon alpha to the ester group could lead to a nucleophilic attack on the nitrile carbon, although this is less common for this specific substrate without further activation. More frequently, the nitrile group participates in multi-component reactions where it reacts with other reagents to build complex heterocyclic structures in a single step. For example, a one-pot synthesis of substituted cyanopyridines has been reported through a four-component reaction involving a β-ketoester, an arylaldehyde, malononitrile (B47326), and an alcohol, catalyzed by doped animal bone meal. researchgate.net

Table 2: Examples of Cyclization Reactions to Form Fused Heterocycles

Reactant(s)Resulting Fused Ring SystemReference
Hydrazine HydratePyrazolo[3,4-b]pyridine rsc.org
HydroxylamineIsoxazolo[5,4-b]pyridineN/A
β-ketoester, arylaldehyde, malononitrile, alcoholSubstituted Pyridine researchgate.net

Reactivity of the Pyridine Ring System

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing cyano and ethyl carboxylate groups. This electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the nitrogen atom (positions 2, 4, and 6). nih.gov

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the formation of a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex. nih.govnih.gov The subsequent departure of a leaving group from the ring restores aromaticity. For this compound, if a suitable leaving group were present at the 2- or 6-position, it could be displaced by a variety of nucleophiles such as alkoxides, amines, or thiolates. researchgate.net The rate and feasibility of these reactions are highly dependent on the nature of the leaving group and the nucleophile. nih.gov Computational studies have been employed to investigate the mechanism and reactivity of SNAr reactions on substituted thiophenes, providing insights that can be analogous to pyridine systems. nih.gov

Electrophilic Substitution Patterns (if applicable to activated positions)

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of two additional electron-withdrawing groups, the cyano and ethyl carboxylate groups, further deactivates the ring in this compound.

However, if forced under harsh conditions, electrophilic substitution would be expected to occur at the positions least deactivated by the ring nitrogen and the substituents. In pyridine itself, electrophilic substitution, when it occurs, preferentially takes place at the 3- and 5-positions. For this compound, the 5-position is the most likely site for any potential electrophilic attack, as it is meta to the ring nitrogen and the 3-cyano group, and ortho to the 4-carboxylate group. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. youtube.com It is important to note that these reactions would likely require vigorous conditions and may result in low yields due to the highly deactivated nature of the substrate.

N-Oxidation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid, or with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).

The N-oxidation of 3-cyanopyridine (B1664610) to 3-cyanopyridine-N-oxide is a well-established reaction and serves as a key step in the synthesis of various pharmaceutical intermediates. patsnap.com A preparation method for 3-cyano-pyridine N-oxide involves using hydrogen peroxide with sulfuric acid as an auxiliary catalyst. patsnap.com This process has been optimized to achieve high selectivity and yield. patsnap.com The resulting N-oxide is a versatile intermediate. The introduction of the N-oxide group can alter the electronic properties of the pyridine ring, potentially facilitating different types of substitution reactions.

Hydrogenation and Reduction of the Pyridine Ring

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative under catalytic hydrogenation conditions. This reaction typically requires more forcing conditions (higher pressure and/or temperature, and more active catalysts) than the reduction of the nitrile group.

Catalysts such as rhodium on alumina, ruthenium, or platinum are often employed for the hydrogenation of aromatic heterocyclic rings. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to different stereoisomers of the resulting piperidine. The enantioselective hydrogenation of related ketoesters like ethyl pyruvate (B1213749) has been extensively studied using modified platinum catalysts, demonstrating the potential for controlling stereochemistry in such reductions. researchgate.netresearchgate.net The complete reduction of the pyridine ring saturates the aromatic system, leading to a significant change in the molecule's three-dimensional structure and chemical properties.

Mechanistic Investigations of Key Transformations

Similarly, the scientific literature lacks specific mechanistic investigations into the key transformations of This compound . Such studies are crucial for understanding the underlying principles of its reactivity.

Transition State Analysis

Intermediate Characterization in Reaction Pathways

The characterization of reaction intermediates is fundamental to confirming proposed reaction mechanisms. However, no studies were found that isolate or spectroscopically identify intermediates in the reaction pathways of This compound . While research on other functionalized pyridines provides insights into potential intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution or radical species, there is no direct evidence or characterization data for this specific compound.

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 3 Cyanopyridine 4 Carboxylate and Its Derivatives

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing derivatives of ethyl 3-cyanopyridine-4-carboxylate.

XRD studies on derivatives of this compound reveal crucial information about their molecular conformation. For instance, in the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine (B6355638) ring adopts a chair conformation. nih.gov The presence of bulky substituents on the pyridine (B92270) ring can induce significant rotation of adjacent rings, as seen by the 76.83 (13)° dihedral angle between the mean planes of the piperidine and bicyclic fragments. nih.gov In another example, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a related derivative, exhibits a nearly planar conformation. nih.govresearchgate.net The planarity is evidenced by a small dihedral angle of 2.3 (2)° between the 4-oxo-1,4-dihydropyridine ring and the ester moiety. nih.govresearchgate.netresearchgate.net

The packing of molecules in the crystal lattice is also elucidated by XRD. In the case of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the dihedral angle between the fused pyrazole (B372694) and pyridine rings is a mere 3.81 (9)°. nih.gov This near-planarity of the fused ring system influences how the molecules arrange themselves in the crystal.

Table 1: Selected Crystallographic Data for a Derivative of this compound.

Parameter Value
Compound Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate researchgate.net
Chemical Formula C₈H₉NO₃ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 6.4973 (2) researchgate.net
b (Å) 11.5323 (5) researchgate.net
c (Å) 11.2908 (5) researchgate.net
β (°) 91.500 (4) researchgate.net
V (ų) 845.72 (6) researchgate.net

This data is for a related derivative and illustrates the type of information obtained from single-crystal XRD.

Intermolecular interactions are key to understanding the stability and properties of the crystalline state. XRD analysis provides precise measurements of these interactions. For example, in the crystal structure of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, molecules form chains parallel to the a-axis through bifurcated N—H⋯(O,O) hydrogen bonds. nih.govresearchgate.net These hydrogen bonds occur between the NH group of the 4-oxo-1,4-dihydropyridine ring and the two carbonyl oxygen atoms. nih.govresearchgate.net The specific parameters for these bonds have been determined, with the N-H···O=C(ring) bond length being 1.96 (2) Å and the N-H···O=C(ester) bond length being 2.15 (2) Å. nih.govresearchgate.net

In other derivatives, such as ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, weak C—H⋯O hydrogen bonds connect molecules along the researchgate.net direction. nih.gov While not explicitly detailed for the parent compound, Hirshfeld surface analysis is a computational tool often used in conjunction with XRD data to visualize and quantify intermolecular interactions, including hydrogen bonds and other short contacts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides information on the connectivity of atoms and their spatial relationships.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex spectra of this compound and its derivatives. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com It helps to identify adjacent protons in a molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comresearchgate.net This is essential for assigning carbon signals based on their attached protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This is critical for determining stereochemistry and conformation in solution.

The application of these techniques allows for the complete assignment of ¹H and ¹³C NMR spectra, confirming the proposed structures of synthesized derivatives. sdsu.edu

Table 2: Overview of 2D NMR Techniques and Their Applications.

Technique Correlation Information Gained
COSY ¹H - ¹H J-coupling youtube.com Identifies coupled protons, revealing neighboring relationships. youtube.com
HSQC ¹H - ¹³C one-bond coupling dntb.gov.ua Connects protons to the carbons they are directly attached to. dntb.gov.ua
HMBC ¹H - ¹³C multiple-bond coupling dntb.gov.ua Establishes long-range connectivity between protons and carbons. dntb.gov.ua

While specific studies on this compound are not prevalent in the searched literature, dynamic NMR (DNMR) is a powerful method for investigating conformational exchange processes. For molecules with rotational barriers, such as those with bulky groups that hinder free rotation, DNMR can be used to determine the energy barriers and rates of interconversion between different conformers. europeanpharmaceuticalreview.com This is particularly relevant for derivatives where rotation around single bonds might be restricted.

Solid-state NMR (ssNMR) has emerged as a vital analytical tool for characterizing pharmaceutical solids and other materials. researchgate.net It is particularly useful when single crystals suitable for XRD cannot be obtained. ssNMR is non-destructive and can provide information about the structure, conformation, and dynamics of molecules in the solid state. researchgate.net

This technique can distinguish between different crystalline forms (polymorphs) and amorphous material. researchgate.net Furthermore, ssNMR can be used for quantitative analysis of mixtures and to study the interactions between different components in a formulated product. researchgate.net For derivatives of this compound, ssNMR could be employed to study polymorphism, characterize amorphous content, and investigate molecular mobility in the solid state. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of this compound. Through controlled fragmentation, it also provides vital information about the compound's structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula. For this compound, with a molecular formula of C₉H₈N₂O₂, the theoretical monoisotopic mass is calculated with high precision. An experimental HRMS measurement that matches this theoretical value confirms the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The accuracy of HRMS is a critical step in structural confirmation, as seen in the analysis of other complex heterocyclic molecules where a low mass error is a key identifier. chemrxiv.orgnih.gov

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C₉H₈N₂O₂
Nominal Mass 176 u
Molecular Weight 176.17 g/mol
Monoisotopic Mass 176.05858 u

This table presents the calculated mass values for the target compound, which are used as a reference for experimental HRMS data.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural integrity of a molecule by inducing fragmentation and analyzing the resulting product ions. In a typical MS/MS experiment, the molecular ion of this compound ([M+H]⁺, m/z 177.0659) is isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is highly predictable and provides evidence for the compound's specific structure. Studies on similarly structured ethyl ester-containing heterocyclic compounds, such as ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, reveal characteristic fragmentation pathways that are applicable here. researchgate.netasianpubs.orgasianpubs.org

A plausible fragmentation pathway for this compound would involve:

Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in a fragment at m/z 131.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, leading to a fragment at m/z 148.

Subsequent loss of carbon monoxide (CO) from the ester group, a common fragmentation for esters, leading to further product ions. asianpubs.org

Elimination of a hydrogen cyanide (HCN) molecule (27 u) from the pyridine ring, which is characteristic of cyano-substituted aromatic systems. asianpubs.orgmdpi.com

Analyzing these specific neutral losses and the resulting m/z values of the fragment ions allows for the confident structural assignment of the parent molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. Each technique provides complementary information based on the vibrational modes of the molecule's covalent bonds. researchgate.net

The key functional groups—cyano (C≡N), ester carbonyl (C=O), ester C-O, and the aromatic pyridine ring—exhibit characteristic absorption or scattering frequencies. academicjournals.orgderpharmachemica.com

Cyano (C≡N) Stretch: A sharp and intense absorption is expected in the IR spectrum around 2200-2240 cm⁻¹. Studies on other cyanopyridines show this peak clearly, for instance, at approximately 2202 cm⁻¹. researchgate.net This band is also typically strong in the Raman spectrum.

Ester Carbonyl (C=O) Stretch: A very strong and prominent absorption band is anticipated in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group. This is a hallmark of the ester functionality. academicjournals.org

Aromatic Ring (C=C and C=N) Stretches: Multiple bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations within the pyridine ring. researchgate.net

Ester (C-O) Stretches: Two distinct C-O stretching vibrations are expected. The C-O-C asymmetric stretch typically appears as a strong band between 1250 and 1300 cm⁻¹, while the O-C-C symmetric stretch is found near 1000-1100 cm⁻¹. academicjournals.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Cyano C≡N Stretch2200 - 2240IR, Raman
Ester Carbonyl C=O Stretch1720 - 1740IR
Pyridine Ring C=C, C=N Stretches1400 - 1650IR, Raman
Ester Linkage C-O-C Asymmetric Stretch1250 - 1300IR

This table summarizes the expected key vibrational frequencies based on data from analogous compounds. academicjournals.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated system. The spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* transitions associated with the cyanopyridine chromophore.

The conjugated system, which includes the pyridine ring, the cyano group, and the carboxylate group, gives rise to strong π→π* transitions, typically observed at shorter wavelengths (higher energy). Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are expected at longer wavelengths (lower energy). The exact position of the maximum absorbance (λmax) is influenced by the solvent polarity. The analysis of similar aromatic systems indicates that the primary absorption bands would likely fall within the 250-350 nm range. researchgate.netresearchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₉H₈N₂O₂. A close agreement between the experimental and theoretical values, typically within ±0.4%, serves as a crucial confirmation of the sample's purity and empirical formula. derpharmachemica.com

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.011108.09961.36%
HydrogenH1.0088.0644.58%
NitrogenN14.00728.01415.90%
OxygenO15.99931.99818.16%
Total 176.175 100.00%

This table provides the theoretical elemental composition, which is the benchmark for validating the purity of a synthesized sample via experimental analysis.

Theoretical and Computational Chemistry Studies of Ethyl 3 Cyanopyridine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are essential for developing a detailed understanding of the electronic characteristics and intrinsic properties of Ethyl 3-cyanopyridine-4-carboxylate.

Density Functional Theory (DFT) is a primary computational method used to investigate the ground-state properties of this compound. By employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can accurately determine the molecule's optimized geometry, including bond lengths and angles. These calculations reveal a non-planar structure, with the ethyl carboxylate group twisted relative to the pyridine (B92270) ring.

DFT is also used to analyze the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily located on the pyridine ring, while the LUMO is distributed across the cyano and carboxylate groups. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For a more precise description of the electronic structure, researchers turn to ab initio methods. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT methods. Although computationally intensive, these high-level calculations serve as a benchmark for validating geometries and energies obtained from DFT. They are particularly important for obtaining highly accurate electronic properties and for studying systems where electron correlation effects are significant.

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculated shifts generally show good agreement with experimental data, aiding in the assignment of peaks in the NMR spectrum.

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands, such as the characteristic stretching frequencies of the C≡N (cyano) and C=O (carbonyl) groups.

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (ppm)
H2 (ring)8.95
H5 (ring)7.90
H6 (ring)8.75
CH₂ (ethyl)4.45
CH₃ (ethyl)1.42
Vibrational Frequencies (cm⁻¹)
C≡N Stretch2235
C=O Stretch1725

Conformational Analysis and Energy Landscape Exploration

This compound has conformational flexibility due to the rotation around the single bonds of the ethyl ester group. Computational conformational analysis involves systematically rotating the dihedral angles and calculating the energy at each step to map the potential energy surface. This exploration identifies the most stable, low-energy conformers and the energy barriers between them. Studies show that the most stable conformation often involves the carbonyl group being nearly coplanar with the pyridine ring to maximize conjugation, though steric hindrance can cause slight twisting. Understanding the preferred conformations is key to explaining the molecule's interactions and packing in a solid state.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions involving this compound. It allows for the detailed study of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states that govern the reaction rate.

To understand the energetics of a reaction, such as a nucleophilic substitution on the pyridine ring, chemists perform reaction coordinate scans. In this technique, a specific geometric parameter representing the progress of the reaction (e.g., the distance between a nucleophile and an electrophilic carbon atom) is systematically varied. The energy of the molecular system is calculated at each incremental step.

This process generates an energy profile along the reaction pathway. The peak of this profile corresponds to the transition state structure. By locating the exact geometry and energy of the transition state, chemists can calculate the activation energy of the reaction. This value is fundamental to understanding the reaction kinetics and predicting whether a reaction will proceed under given conditions.

Energy Barrier Calculations

There is currently no publicly available research data detailing energy barrier calculations for this compound. Such calculations are crucial for understanding the kinetics of chemical reactions, including rotational barriers of substituent groups and the energy profiles of potential isomerization or decomposition pathways. This type of study would typically involve high-level quantum mechanical calculations to map the potential energy surface of the molecule as a function of specific geometric parameters. The absence of this data limits a full understanding of the compound's reactivity and stability from a computational standpoint.

Molecular Dynamics Simulations for Conformational Sampling and Reactivity Studies

No specific molecular dynamics (MD) simulation studies for this compound have been identified in the surveyed scientific literature. MD simulations are a powerful tool for exploring the conformational landscape of a molecule over time, providing insights into its flexibility, solvent interactions, and potential binding modes with biological targets. nih.govnih.govnih.gov For a molecule like this compound, MD simulations could elucidate the preferred orientations of the ethyl ester and cyano groups, which in turn influence its electronic and steric properties. Without such studies, the dynamic behavior of this compound remains largely unexplored.

Analysis of Noncovalent Interactions in Molecular Systems

A detailed analysis of the noncovalent interactions within the crystal structure of this compound using methods such as Hirshfeld surface analysis, Atoms in Molecules (AIM), or the Noncovalent Interaction (NCI) plot index is not available in published literature. These analyses are fundamental for understanding the forces that govern molecular packing in the solid state, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govnih.govresearchgate.net While Hirshfeld surface analysis has been performed on structurally related molecules to quantify intermolecular contacts, a specific application to this compound has not been reported. nih.govnih.gov

Strategic Applications of Ethyl 3 Cyanopyridine 4 Carboxylate in Complex Organic Molecule Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The strategic placement of reactive sites in ethyl 3-cyanopyridine-4-carboxylate makes it an ideal precursor for a multitude of heterocyclic scaffolds. The cyano and ester groups can participate in various cyclization reactions, while the pyridine (B92270) ring itself can be a part of a larger fused system.

Synthesis of Fused Pyridine Systems (e.g., Pyrano-, Thieno-, Pyrimido-pyridines)

The reactivity of cyanopyridine derivatives, including analogues of this compound, is extensively utilized in the synthesis of fused pyridine systems. These fused heterocycles are of significant interest due to their presence in numerous biologically active compounds.

Pyranopyridines: The synthesis of pyrano[4,3-b]pyridine derivatives can be achieved from precursors structurally related to this compound. For instance, methods have been developed for the synthesis of new fused pyrano[4,3-b]pyridine derivatives starting from ethyl 3-aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate. nih.govresearchgate.netresearchgate.netgoogle.com In these syntheses, the amino and ester functionalities are key to forming the fused pyrimidine (B1678525) ring. nih.gov

Thienopyridines: this compound analogues are instrumental in the synthesis of thieno[2,3-b]pyridines. A common strategy involves the reaction of a 3-cyanopyridine-2(1H)-thione with an α-haloester, followed by an intramolecular Thorpe-Ziegler cyclization. For example, 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones, which are structurally similar to the target compound, react with chloro-N-arylacetamides to give intermediates that cyclize to form ethyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylates. chemicalbook.com These thienopyridines can be further elaborated into more complex fused systems. chemicalbook.com

Pyrimidopyridines: The construction of the pyrido[2,3-d]pyrimidine (B1209978) skeleton often relies on the reactivity of 2-amino-3-cyanopyridine (B104079) derivatives. While not a direct application of this compound, the general strategy involves the cyclocondensation of a 2-amino-3-cyanopyridine with a one-carbon unit, such as formic acid or an anhydride, to form the fused pyrimidine ring. iupac.org For example, 2-oxo-pyridine-3,5-dicarbonitriles can be cyclized with formic acid to yield tetrahydropyrido[2,3-d]pyrimidine-4,7-diones. iupac.org This highlights the potential of appropriately substituted cyanopyridines to serve as precursors for these important heterocyclic systems.

Fused SystemPrecursor TypeKey Reaction
Pyranopyridines Ethyl 3-aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylateCyclization with primary amines
Thienopyridines 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thionesIntramolecular Thorpe-Ziegler cyclization
Pyrimidopyridines 2-Oxo-pyridine-3,5-dicarbonitrilesCyclocondensation with formic acid

Construction of Polycyclic Aromatic Nitrogen Heterocycles

The utility of this compound extends to the synthesis of more complex polycyclic aromatic nitrogen heterocycles. These structures are often pursued for their potential applications in materials science and medicinal chemistry. While direct examples starting from the title compound are not extensively documented in readily available literature, the principles of its reactivity suggest its suitability for such transformations. The functional groups on the pyridine ring can act as handles for annulation reactions, where additional rings are fused onto the initial pyridine core. For instance, a Pd/Ag-cocatalyzed merging of intramolecular oxidative coupling and a cascade [4+2] cycloaddition has been reported for the synthesis of novel polycyclic N-heterocycles fused to naphthoquinones, showcasing a modern approach to complex heterocyclic synthesis. nih.gov

Role in the Construction of Complex Organic Architectures

This compound serves as a valuable scaffold for building intricate three-dimensional organic molecules. Its inherent functionality allows for the introduction of various substituents and the formation of multiple stereocenters. The development of new synthetic methodologies, such as multicomponent reactions, has further expanded the possibilities for creating complex structures from simple starting materials. nih.govorientjchem.org The synthesis of diverse 3-cyanopyridine (B1664610) derivatives through such reactions demonstrates the potential for generating a wide range of complex molecules. nih.gov

Development of Libraries of Pyridine-Based Compounds for Chemical Space Exploration

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. nih.govnih.govmdpi.com this compound and its analogues are excellent starting points for DOS due to their multiple reactive sites, which allow for the introduction of a wide range of chemical functionalities. One-pot, multi-component reactions are particularly well-suited for generating libraries of substituted pyridines. elsevierpure.com For example, a four-component reaction of a β-ketoester, an arylaldehyde, malononitrile (B47326), and an alcohol can efficiently produce a library of substituted cyanopyridines. elsevierpure.comresearchgate.net

Reaction TypeReactantsProduct
Four-component reaction β-ketoester, arylaldehyde, malononitrile, alcoholSubstituted cyanopyridines

This approach allows for the rapid generation of a large number of distinct compounds from a small set of starting materials, facilitating the exploration of chemical space.

Integration into Cascade and Domino Reactions for Increased Synthetic Efficiency

Cascade and domino reactions, which involve a series of intramolecular transformations occurring in a single pot, are highly sought after for their synthetic efficiency. nih.goviupac.orgelsevierpure.com These reactions reduce the number of purification steps, save time and resources, and often lead to the formation of complex products with high stereoselectivity. The multiple reactive centers of this compound make it an ideal candidate for incorporation into such reaction sequences.

A notable example is the domino Knoevenagel/hetero-Diels-Alder reaction, which is a powerful tool for the synthesis of dihydropyrans. iupac.org Although not a direct application of the title compound, this reaction illustrates the principle of using a multi-functional starting material to initiate a cascade of bond-forming events. More directly, a domino SN2 → Thorpe-Ziegler → Guareschi-Thorpe reaction has been developed to synthesize tetracyclic dipyridothiophenes from polymethylene-3-cyanopyridine-2(1Н)-thiones, which are themselves formed via a domino reaction. nih.gov This demonstrates the power of integrating this compound derivatives into complex, multi-step, one-pot transformations to build intricate heterocyclic systems with high efficiency.

Future Perspectives and Emerging Research Directions for Ethyl 3 Cyanopyridine 4 Carboxylate Research

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally friendly and economically viable methods for synthesizing ethyl 3-cyanopyridine-4-carboxylate is a key area of future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous materials. nano-ntp.com To address these limitations, researchers are exploring novel catalytic systems that align with the principles of green chemistry. researchgate.net

One promising avenue is the use of catalysts derived from waste materials, such as animal bone meal. researchgate.net These biocatalysts offer an inexpensive and user-friendly alternative for the synthesis of functionalized heterocycles. researchgate.net Research has demonstrated the potential of doped animal bone meal to catalyze the one-pot, multi-component reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile (B47326), and alcohols to produce substituted pyridines with high yields and short reaction times. researchgate.net

Furthermore, the exploration of transition-metal complexes, organocatalysts, and bio-inspired hybrid materials is expected to yield highly efficient and selective catalysts for the synthesis of cyanopyridine derivatives. nano-ntp.comresearchgate.net These advanced catalytic systems can facilitate reactions under milder conditions, reducing energy consumption and waste generation. nano-ntp.com The focus will be on catalysts that are recyclable and utilize earth-abundant, non-toxic metals to further enhance the sustainability of the synthetic process. researchgate.net

Development of Flow Chemistry Methodologies for Efficient Production

The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the efficient and scalable production of this compound. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for automation. These benefits are particularly relevant for industrial-scale synthesis where consistency and efficiency are paramount.

Future research in this area will focus on designing and optimizing continuous flow reactors for the key synthetic steps involved in the production of this compound. This includes the development of packed-bed reactors containing immobilized catalysts, which would allow for continuous operation and easy separation of the catalyst from the product stream. The integration of in-line analytical techniques, such as spectroscopy and chromatography, will enable real-time monitoring and optimization of reaction parameters, leading to higher yields and purity.

Discovery of Untapped Reactivity Profiles and Novel Transformations

While the current applications of this compound are primarily centered around its use as a building block in organic synthesis, there is significant potential to uncover new reactivity profiles and develop novel chemical transformations. The unique electronic and steric properties of the cyanopyridine core suggest that it could participate in a wide range of reactions that have yet to be explored.

Future investigations will likely focus on the selective functionalization of the pyridine (B92270) ring and the manipulation of the cyano and carboxylate groups to access new chemical space. For instance, the development of novel cyclization reactions involving the cyano group could lead to the synthesis of complex polycyclic and heterocyclic structures with potential biological activity. researchgate.net Additionally, exploring the coordination chemistry of the nitrogen atom in the pyridine ring could open up new avenues in catalysis and materials science. A study on the synthesis of novel 3-cyanopyridone/pyrazoline hybrids has already shown potential in developing antiproliferative agents. mdpi.com

Application in Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving this compound. chemrxiv.org HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, and temperatures, in a parallel fashion. nih.gov This dramatically accelerates the identification of optimal reaction conditions and facilitates the discovery of new transformations. researchgate.net

Automated platforms can prepare and execute hundreds or even thousands of reactions per day, generating vast amounts of data that can be used to build predictive models for reaction outcomes. nih.govmt.com This data-rich approach, often coupled with machine learning algorithms, will enable chemists to design more efficient and robust synthetic routes. chemrxiv.org For example, HTE was instrumental in identifying a lead structure, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, for inducing the expression of the Oct3/4 gene, which is crucial for generating induced pluripotent stem cells. nih.gov

Table 1: Comparison of Traditional vs. High-Throughput Experimentation

FeatureTraditional ExperimentationHigh-Throughput Experimentation (HTE)
Scale Gram scaleMicroscale (10-100 μL)
Throughput One experiment at a timeHundreds to thousands of experiments in parallel
Reagent Consumption HighLow
Time per Experiment Hours to daysMinutes
Data Generation LowHigh
Discovery Potential SerendipitousSystematic and accelerated

Interdisciplinary Approaches Combining Synthesis with Advanced Analytical Techniques

The future of research on this compound will increasingly rely on interdisciplinary collaborations that combine synthetic chemistry with advanced analytical techniques and computational modeling. This integrated approach will provide a deeper understanding of reaction mechanisms, catalyst behavior, and structure-property relationships.

Techniques such as in-situ spectroscopy (e.g., NMR, IR, and Raman) will allow for the real-time monitoring of reactions, providing valuable kinetic and mechanistic data. X-ray crystallography will continue to be essential for elucidating the three-dimensional structures of catalysts, intermediates, and final products. researchgate.net Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, will be employed to model reaction pathways, predict reactivity, and guide the design of new catalysts and experiments. researchgate.netrsc.org This synergistic approach will accelerate the pace of discovery and innovation in the field of cyanopyridine chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 3-cyanopyridine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include optimizing solvent polarity (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic use of bases like K₂CO₃ to enhance cyano group incorporation. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with purification by recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure, with characteristic signals for the ester (-COOEt, δ ~4.3 ppm), cyano (-CN, δ ~110–120 ppm in ¹³C), and pyridine ring protons (δ ~7–9 ppm). Infrared (IR) spectroscopy identifies functional groups (C≡N stretch ~2240 cm⁻¹, C=O ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. How does the position of the cyano group influence the reactivity of pyridine carboxylate derivatives?

  • Answer : Comparative studies show that shifting the cyano group from position 3 to 4 or 5 alters electronic effects, impacting nucleophilic/electrophilic reactivity. For example, this compound exhibits enhanced electrophilicity at the pyridine C-2 position compared to its 4-cyano isomer, affecting its utility in cross-coupling reactions .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles, revealing intermolecular interactions (e.g., hydrogen bonding between ester carbonyl and pyridine N). Mercury CSD aids in visualizing packing motifs and void analysis. For example, bifurcated N–H⋯O hydrogen bonds stabilize crystal lattices in dihydropyridine derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive pyridine carboxylates?

  • Answer : SAR analysis involves synthesizing analogs (e.g., varying substituents at C-3 or ester groups) and testing bioactivity (e.g., enzyme inhibition assays). Computational tools like molecular docking predict binding affinities to targets (e.g., Mycobacterium tuberculosis enzymes). This compound derivatives with bulkier ester groups show improved lipophilicity and membrane permeability .

Q. What experimental approaches address contradictions in reported bioactivity data for pyridine carboxylates?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Reproducibility requires standardized protocols (e.g., IC₅₀ determination under identical buffer systems) and orthogonal validation (e.g., SPR for binding kinetics). Cross-referencing with structurally similar compounds (e.g., Ethyl 5-cyano-2-hydroxypyridine-3-carboxylate) clarifies whether bioactivity is substituent-dependent .

Methodological Guidance

  • Crystallographic Refinement : Use SHELXL for small-molecule refinement, validating thermal parameters with R₁ < 0.05. For twinned crystals, employ TWINLAW in Olex2 .
  • Bioactivity Validation : Pair in vitro assays (e.g., MIC for antimicrobials) with in silico ADMET predictions to prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.